molecular formula C24H22N2O5 B13373239 3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

Cat. No.: B13373239
M. Wt: 418.4 g/mol
InChI Key: YPNCVIDLHNUOJN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a benzyl group bearing a 5-methoxy-1,3-benzoxazole moiety.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C24H22N2O5/c1-28-18-9-11-20-19(13-18)26-24(31-20)16-6-4-15(5-7-16)14-25-23(27)17-8-10-21(29-2)22(12-17)30-3/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

YPNCVIDLHNUOJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of benzamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The methoxy and benzoxazole groups may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) share structural similarities with the target molecule, particularly in the benzamide core and aromatic heterocyclic systems. However, benzimidazole derivatives () utilize a 5-methyl-benzimidazole ring instead of benzoxazole, which alters electronic properties and hydrogen-bonding capacity. Benzimidazoles are often associated with antimicrobial activity, but the methoxy groups in the target compound may improve solubility or metabolic stability .

Table 1: Key Structural Differences
Feature Target Compound Benzimidazole Derivatives (3a-3b)
Heterocyclic Ring 5-Methoxy-1,3-benzoxazole 5-Methyl-1H-benzimidazole
Substituents 3,4-Dimethoxybenzamide Substituted benzylidene hydrazide
Synthetic Steps Not described in evidence 3-step synthesis (condensation reactions)

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

The oxadiazole-based compounds LMM5 and LMM11 () feature sulfamoyl and benzamide groups, similar to the target compound’s amide linkage. LMM5 and LMM11 exhibit antifungal activity against C. albicans, likely due to thioredoxin reductase inhibition. The target compound’s benzoxazole may offer enhanced rigidity or selectivity for different enzyme targets .

Table 2: Functional Group Impact on Activity
Compound Heterocycle Key Functional Groups Reported Activity
Target Compound Benzoxazole 3,4-Dimethoxybenzamide Not explicitly reported
LMM5 1,3,4-Oxadiazole Sulfamoyl, methoxybenzyl Antifungal (C. albicans)
LMM11 1,3,4-Oxadiazole Cyclohexyl-ethyl sulfamoyl Antifungal (C. albicans)

Sulfonamide-Based NS5 RdRp Inhibitors

Compounds 27 and 29 () are NS5 RNA-dependent RNA polymerase (RdRp) inhibitors with dimethoxybenzamide motifs. Unlike the target compound, these analogs incorporate sulfonamide linkages and thiophene/quinoline groups. The methoxy groups in both systems likely enhance membrane permeability, but the benzoxazole in the target compound may reduce steric hindrance compared to bulkier sulfonamide substituents. Such differences could influence target specificity in antiviral applications .

Trimethoxyphenyl-Based Analogs

The trimethoxyphenyl derivative 5 () shares methoxy substitutions but replaces benzoxazole with an oxazolone ring. Oxazolones are reactive intermediates in peptide synthesis, whereas benzoxazoles are more stable and may confer better pharmacokinetic profiles.

Thioxo-Oxadiazole Derivatives

The compound 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide () highlights the role of sulfur in heterocycles. The thioxo group in oxadiazoles can enhance metal chelation or enzyme inhibition, but benzoxazoles may offer superior oxidative stability. Chlorine substitution in this analog contrasts with the methoxy groups in the target compound, which are less electronegative but more lipophilic .

Biological Activity

3,4-Dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including mechanisms of action, efficacy against various cellular models, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H24N2O4
  • Molecular Weight : 392.45 g/mol
  • IUPAC Name : this compound

The compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Cell Proliferation : Studies indicate that it may interfere with cell cycle progression in cancer cells.
  • Antiviral Activity : It has shown potential antiviral effects, particularly against hepatitis B virus (HBV) and other viral pathogens by modulating host cell factors.

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of this compound against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1165.0
HepG24.5

The compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of 3.1 µM, indicating a strong potential for therapeutic application in breast cancer treatment.

Antiviral Activity

In vitro studies have shown that this compound can enhance the intracellular levels of APOBEC3G (A3G), a host factor known to inhibit HBV replication. The antiviral activity was evaluated using HepG2.2.15 cells:

TreatmentViral Load Reduction (%)Reference
Control-
Compound Dose 160%
Compound Dose 280%

The results indicate significant reductions in viral load at higher concentrations of the compound.

Study on Cancer Cell Lines

A recent study investigated the effects of various derivatives of benzamide on cancer cell lines. The findings revealed that compounds similar to this compound exhibited potent antiproliferative effects across multiple cancer types.

Study on Antiviral Effects

Another study focused on the antiviral properties against HBV using a duck HBV model. The compound was shown to significantly reduce HBV replication in vivo, suggesting its potential as a therapeutic agent for chronic HBV infections.

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